molecular formula C19H16FN5OS B2851601 N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1013811-79-4

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2851601
CAS No.: 1013811-79-4
M. Wt: 381.43
InChI Key: JPMZIJFKKNDCNE-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method includes the reaction of 6-fluorobenzo[d]thiazole with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with pyridin-2-ylmethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
  • N-(6-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide
  • N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide

Uniqueness

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for drug development.

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound features a benzothiazole ring substituted with a fluorine atom, a pyrazole ring, and a carboxamide group. The synthesis typically involves the condensation of 6-fluoro-1,3-benzothiazole with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Property Details
IUPAC Name N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide
Molecular Formula C13H12FN3OS
Molecular Weight 273.32 g/mol

The primary mechanism of action involves the inhibition of N-acylethanolamine acid amidase (NAAA) , an enzyme responsible for the degradation of bioactive lipids like palmitoylethanolamide (PEA). By inhibiting NAAA, the compound increases PEA levels, which activates peroxisome proliferator-activated receptor-alpha (PPAR-α), leading to notable anti-inflammatory and analgesic effects .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In various animal models, it has shown:

  • Reduction in paw edema : Comparable to standard anti-inflammatory drugs like aspirin.
  • Histopathological safety profiles : Minimal degenerative changes in liver and kidney tissues were observed after treatment .

Analgesic Effects

The compound has also demonstrated potent analgesic effects in preclinical models. Studies showed that it effectively reduces pain responses comparable to established analgesics like celecoxib and indomethacin .

Study 1: In Vivo Efficacy

A study conducted on acute inflammatory models in rats demonstrated that the compound significantly inhibited hind paw swelling and body weight loss. Its efficacy was comparable to that of the well-known anti-inflammatory drug aspirin .

Study 2: COX Inhibition

In vitro assays revealed that this compound exhibited selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2. The compound showed an IC50 value significantly lower than that of reference standards, indicating its potential as a selective anti-inflammatory agent .

Study 3: Safety Profile

Toxicological assessments indicated that the compound had a high safety margin with an LD50 greater than 2000 mg/kg in mice. This suggests a favorable safety profile for further development as a therapeutic agent .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5OS/c1-12-9-16(23-24(12)2)18(26)25(11-14-5-3-4-8-21-14)19-22-15-7-6-13(20)10-17(15)27-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMZIJFKKNDCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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